N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminopropyl side chain, a 4-fluoro substituent on the benzamide ring, and a 4-methoxybenzo[d]thiazol-2-yl moiety.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-5-13-24(19(25)14-8-10-15(21)11-9-14)20-22-18-16(26-3)6-4-7-17(18)27-20;/h4,6-11H,5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOCEDSUWJOXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the production of prostaglandins from arachidonic acid. This disruption leads to a decrease in inflammation, as prostaglandins are responsible for promoting inflammation.
Result of Action
The compound’s action results in a reduction of the inflammatory response . By inhibiting COX-1 and COX-2, it decreases the production of prostaglandins, leading to less inflammation. In vitro studies have shown that the compound can inhibit albumin denaturation, further demonstrating its anti-inflammatory properties.
Biological Activity
N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₃₁ClF N₃O₂S
- Molecular Weight : 367.99 g/mol
Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its design suggests potential selectivity for serotonin receptors, which may contribute to its pharmacological effects.
Binding Affinity Studies
Binding assays have demonstrated that the compound exhibits significant affinity for serotonin transporters (SERT), which are crucial in the modulation of mood and anxiety. The compound's structure allows it to effectively displace radioligands in competitive binding assays, indicating its potential as an antidepressant or anxiolytic agent .
In Vivo Studies
A series of experiments were conducted using animal models to evaluate the behavioral effects of the compound. In a study involving NMRI mice, the compound was administered intraperitoneally over a period of 21 days. The following observations were made:
- Motor Activity : The compound significantly reduced motor activity in treated groups compared to controls, suggesting a sedative effect (p < 0.01). This aligns with findings from similar compounds that target SERT .
| Group | Average Distance Travelled (m) | Effect (%) vs Control | p-value |
|---|---|---|---|
| Control | 6.60 ± 1.22 | - | - |
| Treated | 5.91 ± 1.11 | -11.45% | p < 0.01 |
Neurotransmitter Modulation
The compound's interaction with neurotransmitter systems has been further elucidated through studies examining its effects on dopamine and norepinephrine levels in the brain. The modulation of these neurotransmitters is crucial for understanding the compound's potential as a therapeutic agent for mood disorders.
Case Studies and Research Findings
- Antidepressant Potential : A study highlighted the efficacy of similar benzamide derivatives in modulating serotonin pathways, suggesting that this compound could exhibit comparable effects .
- Toxicity Assessment : Acute and subacute toxicity studies indicated that while the compound shows promise as a therapeutic agent, careful consideration must be given to its dosing to mitigate adverse effects observed in higher concentrations .
- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds suggests that this benzamide derivative may have favorable absorption and distribution characteristics, making it suitable for further development as a pharmaceutical agent .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its 4-methoxybenzo[d]thiazole and 4-fluorobenzamide groups. Key comparisons with similar compounds are summarized below:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*Molecular formula estimated based on structural analogues (e.g., ).
Key Observations:
Methoxy vs. Ethoxy on Benzothiazole: The smaller methoxy group in the target compound could reduce steric hindrance compared to ethoxy analogues, possibly improving membrane permeability . Sulfonyl vs. Sulfamoyl Groups: Sulfonyl (e.g., –SO₂CH₃) and sulfamoyl (–SO₂N(CH₃)Ph) groups influence solubility and hydrogen-bonding capacity, which may modulate pharmacokinetics .
Synthetic Pathways: Analogues in highlight the use of hydrazinecarbothioamides and triazole intermediates for benzothiazole-containing compounds .
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data (Selected Compounds)
Key Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
